
1-(3-Fluoropropyl)azetidin-3-amine 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropropyl)azetidin-3-amine 4-methylbenzenesulfonate is a chemical compound with the molecular formula C20H29FN2O6S2 and a molecular weight of 476.58 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is known for its unique structure, which includes a fluoropropyl group attached to an azetidine ring, and its association with 4-methylbenzenesulfonate.
Preparation Methods
The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine 4-methylbenzenesulfonate involves several steps. The starting material, 1-(3-fluoropropyl)azetidin-3-amine, is reacted with 4-methylbenzenesulfonic acid to form the desired product . The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the purity and yield of the final compound. Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demands of research institutions .
Chemical Reactions Analysis
1-(3-Fluoropropyl)azetidin-3-amine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluoropropyl group is replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Fluoropropyl)azetidin-3-amine 4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: Although not for human use, it serves as a model compound in drug discovery and development, helping to understand the interactions of similar structures with biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The fluoropropyl group and azetidine ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
1-(3-Fluoropropyl)azetidin-3-amine 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
1-(3-Fluoropropyl)azetidin-3-amine: This compound lacks the 4-methylbenzenesulfonate group, making it less stable and less versatile in certain reactions.
4-Methylbenzenesulfonate derivatives: These compounds share the sulfonate group but differ in the attached amine structures, leading to variations in reactivity and applications
The uniqueness of this compound lies in its combined structural features, which provide specific reactivity and stability advantages in research applications.
Properties
Molecular Formula |
C13H21FN2O3S |
|---|---|
Molecular Weight |
304.38 g/mol |
IUPAC Name |
1-(3-fluoropropyl)azetidin-3-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H13FN2/c1-6-2-4-7(5-3-6)11(8,9)10;7-2-1-3-9-4-6(8)5-9/h2-5H,1H3,(H,8,9,10);6H,1-5,8H2 |
InChI Key |
OHLDFSFXKOPNMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12963889.png)
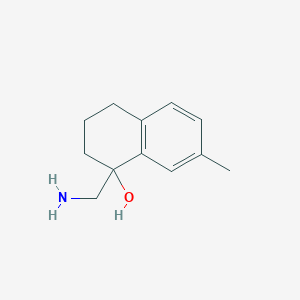
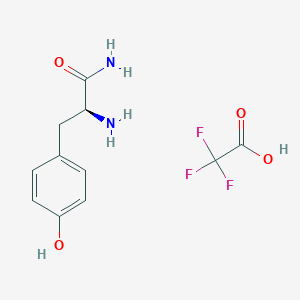
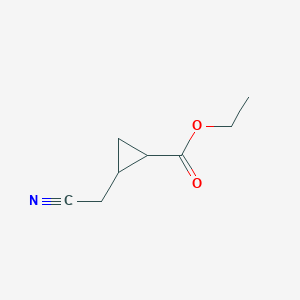
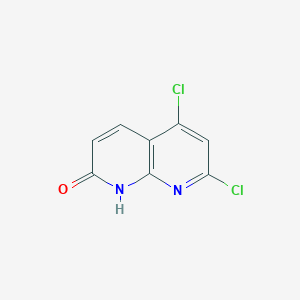
![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)

![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
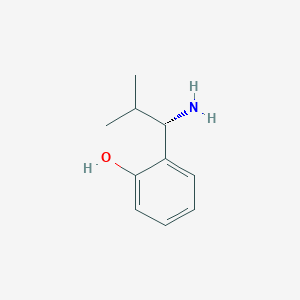
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
